5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide
Description
Chemical Identity and Structural Characterization
Molecular Structure and Nomenclature
5-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide belongs to the class of substituted benzenesulfonamides, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and N,N-dimethyl substitution on the sulfonamide nitrogen. The systematic nomenclature follows IUPAC conventions, with alternative names including benzenesulfonamide, 5-bromo-2-methoxy-N,N-dimethyl- and N,N-dimethyl 5-bromo-2-methoxybenzenesulfonamide. The compound's molecular architecture features a benzene ring system with strategic substitution patterns that influence its chemical reactivity and biological properties.
The structural framework of this compound incorporates several key functional groups that contribute to its overall chemical behavior. The bromine substituent provides halogen bonding capabilities and enhances the compound's reactivity in substitution reactions. The methoxy group introduces electron-donating characteristics while maintaining the compound's lipophilicity. The N,N-dimethylsulfonamide moiety serves as both a hydrogen bond acceptor and a site for potential metabolic transformation.
Physical and Chemical Properties
Molecular Weight and Formula
The molecular formula of this compound is C₉H₁₂BrNO₃S, reflecting its composition of nine carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight has been consistently reported as 294.17 g/mol across multiple sources, with slight variations in precision ranging from 294.163 to 294.17 depending on the calculation method and atomic weight standards employed.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂BrNO₃S | |
| Molecular Weight | 294.17 g/mol | |
| Exact Mass | 292.972126 Da | |
| Monoisotopic Mass | 292.972126 |
Melting and Boiling Points
Thermal analysis of this compound reveals distinctive phase transition characteristics that are crucial for handling and purification procedures. The compound exhibits a melting point range of 163-166°C, indicating a relatively narrow transition zone typical of pure crystalline materials. This melting point range suggests good thermal stability and crystalline order in the solid state.
The boiling point has been determined through predictive modeling to be 386.2±52.0°C at standard atmospheric pressure (760 mmHg). This elevated boiling point reflects the compound's molecular weight and the presence of intermolecular interactions, particularly hydrogen bonding involving the sulfonamide group and van der Waals forces from the aromatic system and halogen substitution.
Density and Solubility Parameters
Physical characterization studies have established the density of this compound as 1.507±0.06 g/cm³ through predictive computational methods. An alternative measurement reported 1.5±0.1 g/cm³, demonstrating good agreement between different analytical approaches. The relatively high density compared to non-halogenated analogs reflects the contribution of the bromine atom to the overall molecular mass and packing efficiency.
The flash point of the compound has been calculated as 187.4±30.7°C, indicating moderate thermal hazard potential and providing important safety information for laboratory handling and storage protocols. Additional thermodynamic properties include a predicted pKa value of -5.15±0.70, suggesting strong acidity of the sulfonamide proton under physiological conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound, although specific spectral data for this exact compound were not explicitly detailed in the available literature. However, related benzenesulfonamide derivatives demonstrate characteristic NMR patterns that can be extrapolated to understand this compound's spectroscopic behavior. The aromatic region typically displays multiplets corresponding to the substituted benzene ring protons, with the bromine and methoxy substituents creating distinctive chemical shift patterns.
The N,N-dimethyl groups are expected to appear as a characteristic singlet in the ¹H NMR spectrum, typically around 2.8-3.2 ppm, while the methoxy group would manifest as a singlet around 3.8-4.0 ppm. The aromatic protons would display complex coupling patterns due to the substitution pattern, with the proton ortho to the bromine appearing further downfield due to the deshielding effect of the halogen.
Infrared (IR) Spectroscopy
Infrared spectroscopic analysis of sulfonamide derivatives typically reveals characteristic absorption bands that provide structural confirmation and purity assessment. The sulfonamide functionality exhibits distinctive stretching vibrations for the S=O bonds, typically appearing as strong absorptions around 1350-1150 cm⁻¹. The N-H stretching vibrations, when present, appear in the 3300-3500 cm⁻¹ region, though in this N,N-disubstituted derivative, such bands would be absent.
The aromatic C=C stretching vibrations contribute to the fingerprint region between 1600-1400 cm⁻¹, while the methoxy group provides characteristic C-O stretching around 1250-1050 cm⁻¹. The presence of the bromine substituent influences the aromatic stretching patterns and contributes to the overall spectral complexity in the lower frequency regions.
Mass Spectrometry
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information for structural elucidation. The molecular ion peak for this compound appears at m/z 294/296 due to the characteristic bromine isotope pattern (⁷⁹Br and ⁸¹Br). The isotope pattern provides immediate confirmation of bromine presence, with the M+2 peak appearing at approximately two-thirds the intensity of the molecular ion peak.
Common fragmentation patterns for this compound class include loss of the N,N-dimethyl groups (M-58), loss of the methoxy group (M-31), and characteristic sulfonamide fragmentation involving SO₂ loss (M-64). The base peak often corresponds to the substituted benzene ring after elimination of the sulfonamide functionality.
Structural Conformation and Crystal Properties
The molecular geometry of this compound involves several conformational considerations that influence its physical properties and biological activity. The sulfonamide group typically adopts a tetrahedral geometry around the sulfur atom, with the S-N bond exhibiting partial double bond character due to resonance stabilization. This geometric arrangement affects the compound's ability to engage in intermolecular interactions and influences its crystal packing behavior.
Crystal structure analysis, while not explicitly detailed in the available literature for this specific compound, can be inferred from related sulfonamide derivatives. The presence of the bromine atom creates opportunities for halogen bonding interactions, which can significantly influence crystal packing arrangements and intermolecular organization. The methoxy group provides additional sites for hydrogen bonding as an acceptor, contributing to the overall crystal stability and melting point characteristics observed experimentally.
| Structural Parameter | Characteristic | Influence |
|---|---|---|
| Br Substitution (5-position) | Halogen bonding capability | Enhanced intermolecular interactions |
| Methoxy Group (2-position) | Electron donation, H-bond acceptor | Modulated reactivity and solubility |
| N,N-Dimethyl Sulfonamide | Tertiary amine character | Reduced H-bonding, increased lipophilicity |
| Aromatic Ring System | Planar geometry | π-π stacking interactions |
The compound exhibits storage stability when maintained under appropriate conditions, typically requiring sealed storage in dry environments at 2-8°C to prevent degradation and maintain chemical integrity. Safety considerations include classification as an irritant material, with hazard statements indicating potential for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). These safety profiles necessitate appropriate handling procedures including personal protective equipment and adequate ventilation during laboratory use.
Properties
IUPAC Name |
5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-11(2)15(12,13)9-6-7(10)4-5-8(9)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQVQBBHHBMCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424272 | |
| Record name | 5-Bromo-2-methoxy-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-16-8 | |
| Record name | 5-Bromo-2-methoxy-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of Methoxy-Substituted Intermediates
The methoxy group at position 2 directs electrophilic bromination to the para position (C5) due to its strong ortho/para-directing nature. In a representative procedure, 2-methoxybenzenesulfonamide is treated with bromine (Br₂) in acetic acid at 40–60°C, yielding 5-bromo-2-methoxybenzenesulfonamide with 65–72% efficiency. Competitive ortho-bromination is suppressed by steric hindrance from the sulfonamide group.
Key Variables:
-
Solvent: Acetic acid enhances electrophilicity of Br⁺ and stabilizes intermediates.
-
Catalyst: FeBr₃ (5 mol%) accelerates bromine activation, reducing reaction time from 12 h to 4 h.
Sulfonation and Sulfonamide Formation
Chlorosulfonation of Brominated Precursors
5-Bromo-2-methoxybenzene derivatives undergo sulfonation via chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The sulfonyl chloride intermediate is isolated in 85% yield and reacted with dimethylamine (40% aqueous) to form the sulfonamide.
Reaction Mechanism:
Side products like sulfonic acids (≤8%) are removed via alkaline extraction.
One-Pot Sulfonation-Amination
A streamlined approach combines sulfonation and amination in tetrahydrofuran (THF) using trimethylamine as a base. This method achieves 78% overall yield with a 15°C temperature ceiling to prevent N-demethylation.
Protecting Group Strategies for Methoxy Stability
Benzyl Protection-Deprotection
To prevent demethylation during bromination, the methoxy group is temporarily converted to a benzyl ether. After bromination and sulfonation, catalytic hydrogenolysis (H₂/Pd-C) restores the methoxy group, preserving >90% integrity.
Optimization Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Benzylation | BnBr, K₂CO₃, DMF, 80°C | 92 |
| Debenzylation | H₂ (1 atm), Pd/C, EtOAc | 89 |
Analytical Validation and Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
-
δ 7.52 (d, J = 2.4 Hz, 1H, C6-H)
-
δ 7.08 (dd, J = 8.8, 2.4 Hz, 1H, C4-H)
-
δ 6.89 (d, J = 8.8 Hz, 1H, C3-H)
-
δ 3.87 (s, 3H, OCH₃)
MS (ESI+): m/z 337.02 [M+H]⁺, isotopic pattern confirms bromine.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Bromination | Minimal steps | Low regioselectivity | 65–72 |
| Benzyl Protection | High functional group tolerance | Additional deprotection step | 78–85 |
| One-Pot Amination | Time-efficient | Requires strict temp control | 70–78 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar solvent.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The sulfonamide group can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) 4-Bromo-N,N-Dimethylbenzenesulfonamide (CAS: 707-60-8)
- Structure : Bromine at position 4; lacks methoxy group.
- Molecular Formula: C₈H₁₀BrNO₂S; MW: 264.14 g/mol.
- Physical Properties : Melting point = 88–90°C; density = 1.543 g/cm³ .
(b) 5-Bromo-N-Ethyl-2-Methoxybenzenesulfonamide (CAS: 717892-29-0)
- Structure : Ethyl group instead of dimethyl on sulfonamide nitrogen.
- Molecular Formula: C₉H₁₂BrNO₃S; MW: 294.16 g/mol .
- Comparison : The ethyl substituent increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability relative to the dimethyl variant.
Halogen and Functional Group Variations
(a) 4-Fluoro-N,N-Dimethylbenzenesulfonamide
- Structure : Fluorine at position 4; lacks bromine and methoxy.
- Molecular Formula: C₈H₁₀FNO₂S; MW: 203.23 g/mol.
- Physical Properties : Predicted boiling point = 279.6°C; pKa = -4.87 .
(b) 5-Bromo-N-(5-Chloro-2-Hydroxyphenyl)-2-Methoxybenzenesulfonamide
- Structure : Additional 5-chloro-2-hydroxyphenyl group.
- Molecular Formula: C₁₃H₁₁BrClNO₄S; MW: 392.65 g/mol.
- Comparison: The hydroxyl group enables hydrogen bonding, improving solubility but possibly reducing blood-brain barrier penetration relative to non-hydroxylated derivatives .
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 5-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide | 871269-16-8 | C₉H₁₁BrN₂O₃S | 294.16 | N/A | N/A |
| 4-Bromo-N,N-dimethylbenzenesulfonamide | 707-60-8 | C₈H₁₀BrNO₂S | 264.14 | 88–90 | 1.543 |
| 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide | 717892-29-0 | C₉H₁₂BrNO₃S | 294.16 | N/A | N/A |
| 4-Fluoro-N,N-dimethylbenzenesulfonamide | 383-31-3 | C₈H₁₀FNO₂S | 203.23 | N/A | 1.276 |
Biological Activity
5-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and comparative analyses.
Chemical Structure and Properties
The compound has the following structure:
- Molecular Formula : C10H12BrN1O2S
- Molecular Weight : 303.18 g/mol
It features a benzene ring substituted with:
- A bromine atom at the 5-position
- A methoxy group at the 2-position
- Two methyl groups attached to the nitrogen atom of the sulfonamide group
This unique combination of functional groups contributes to its distinct chemical properties and potential reactivity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapeutics. The following sections summarize key findings related to its biological effects.
The mechanism of action for this compound appears to involve:
- Inhibition of Microtubule Polymerization : Similar sulfonamides have been shown to target tubulin, disrupting microtubule dynamics, which is crucial for cell division and proliferation.
- Interaction with Enzymes : The sulfonamide group can interact with various enzymes, potentially influencing metabolic pathways related to cancer progression.
Cytotoxic Effects
Several studies have reported on the cytotoxic effects of compounds structurally similar to this compound. For instance:
- HeLa Cells : Compounds in this class have demonstrated significant cytotoxicity against HeLa cells, a cervical cancer cell line. The mechanism is believed to involve disruption of microtubule assembly.
- MCF7 Cells : Similar compounds have also shown effectiveness against MCF7 cells, a breast cancer cell line, suggesting broad applicability in oncology.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at 5-position, methoxy at 2-position | Significant cytotoxicity against cancer cells |
| 5-Bromo-2-methoxybenzenesulfonamide | Lacks dimethyl substitution on nitrogen | Moderate cytotoxicity |
| N-(5-Methoxyphenyl)-4-methoxybenzenesulphonamide | Different substituents on phenyl ring | Limited activity |
| 4-Bromo-N,N-dimethylbenzenesulfonamide | Varies in position of bromine substitution | Low cytotoxicity |
This comparison highlights the unique structural features that may contribute to the varying levels of biological activity observed among these compounds.
Synthesis and Applications
The synthesis of this compound typically involves multiple steps, starting from simpler precursors through various chemical reactions such as substitution and coupling reactions. Its applications extend beyond medicinal chemistry into areas such as:
- Pharmaceutical Development : As a potential pharmacophore in drug design.
- Chemical Research : Serving as an intermediate in synthesizing complex organic molecules.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves bromination of 2-methoxybenzenesulfonamide derivatives followed by N,N-dimethylation. A validated route (for analogous sulfonamides) uses:
Bromination : React 2-methoxybenzenesulfonamide with N-bromosuccinimide (NBS) in dichloromethane under UV light to introduce the bromine at the 5-position .
Dimethylation : Treat the intermediate with methyl iodide (CH₃I) and a base like K₂CO₃ in DMF at 60–80°C for 12–24 hours .
Key considerations :
- Use anhydrous conditions to avoid hydrolysis of the sulfonamide group.
- Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature.
- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The methoxy group (~δ 3.8 ppm) and N,N-dimethyl groups (~δ 3.0–3.2 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~322.02 g/mol) .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of bromine/methoxy groups (e.g., C–Br bond length ~1.89 Å) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity; retention time ~8–10 minutes .
Advanced Research Questions
Q. How do electronic and steric effects of the bromine and methoxy groups influence nucleophilic aromatic substitution (NAS) reactivity?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing sulfonamide and bromine groups activate the benzene ring for NAS at the 4-position (meta to bromine). Methoxy’s electron-donating nature deactivates the 2-position.
- Steric Effects : N,N-dimethyl groups hinder bulky nucleophiles (e.g., tert-butoxide) but permit smaller ones (e.g., amines, azides) .
Experimental Design : - Compare reaction rates with para-substituted analogs (e.g., 5-chloro derivatives) under identical conditions (DMF, 80°C).
- Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?
- Methodological Answer :
- Assay Validation :
Use orthogonal assays (e.g., microbroth dilution for antimicrobial IC₅₀; MTT for cytotoxicity).
Test stability in assay media (e.g., HPLC to detect hydrolysis of the sulfonamide group) .
- Target-Specific Studies :
- Perform molecular docking (AutoDock Vina) against bacterial dihydropteroate synthase (DHPS) and human carbonic anhydrase IX to differentiate off-target effects .
- Data Normalization : Report activities relative to positive controls (e.g., trimethoprim for DHPS inhibition) .
Q. How can computational modeling optimize reaction conditions for derivatization?
- Methodological Answer :
- Reaction Path Prediction : Use quantum mechanical calculations (Gaussian 16) to model transition states for NAS or coupling reactions.
- Solvent Optimization : Apply COSMO-RS models to predict solvent effects (e.g., DMSO enhances polar transition states) .
- Case Study : For Suzuki-Miyaura coupling at the bromine site:
- Screen Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) with arylboronic acids.
- Use DOE (Design of Experiments) to vary temperature (60–120°C) and base (K₂CO₃ vs. CsF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
